![molecular formula C14H21N3O2 B2697448 (1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2189499-90-7](/img/structure/B2697448.png)
(1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a pyrazole ring and an azabicyclo[3.2.1]octane ring . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,3-dimethyl-1H-pyrazol-5-yl group and a (1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl group .Aplicaciones Científicas De Investigación
Clinical Study on Tolerance
A clinical study investigated the tolerance of a related compound, focusing on its administration to patients and observing effects like rash development and renal function stability, indicating a medical research interest in similar compounds for therapeutic uses. The local tolerance of the substance was good, suggesting potential for further clinical applications (Züllich & Sack, 1979).
Diagnostic Biomarkers in Autism
Research has explored the volatile urinary metabolomic profiles of autistic children compared to healthy controls, highlighting the use of similar compounds in studying metabolic abnormalities and identifying potential biomarkers for autism spectrum disorders. This suggests a diagnostic application in neurological conditions (Cozzolino et al., 2014).
Antipsychotic-like Activity Exploration
Studies have demonstrated unexpected antipsychotic-like activities in muscarinic receptor ligands related to the compound , indicating research into novel treatments for schizophrenia. This highlights the potential psychiatric applications of compounds with similar properties (Bymaster et al., 1998).
Urinary Metabolites in Non-Toilet-Trained Children
Research on the simultaneous quantification of pyrethroid metabolites in urine samples from children in Japan has applications in environmental health and safety, examining exposure to chemicals through biomonitoring. This indicates the use of similar compounds in environmental health studies (Ueyama et al., 2022).
Novel Analgesics Development
A pharmacologic profile study on Win 48098, highlighting its efficacy as an analgesic without producing gastrointestinal side effects common with most cyclooxygenase inhibitors. This points to research into novel analgesics for pain management (Ward et al., 1987).
Propiedades
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-9-6-13(16(2)15-9)14(18)17-10-4-5-11(17)8-12(7-10)19-3/h6,10-12H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOGPFPNPCJXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2C3CCC2CC(C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

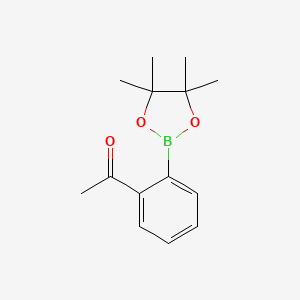
![tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate](/img/structure/B2697370.png)
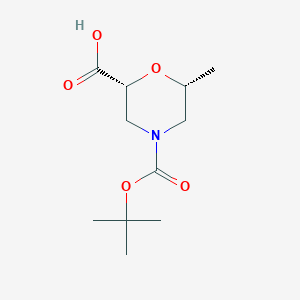
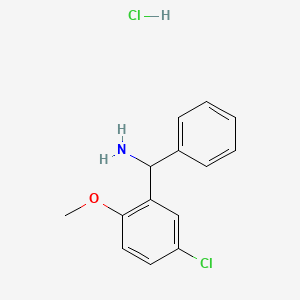
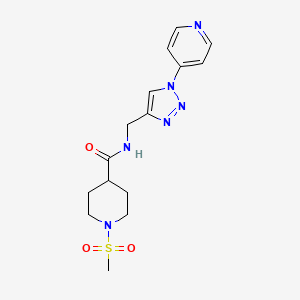
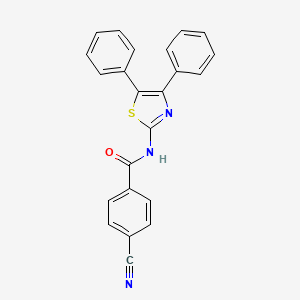
![2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile](/img/structure/B2697375.png)
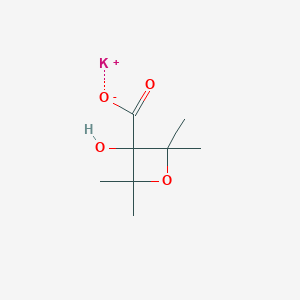
![3-[[1-(4-Methoxyphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2697377.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2697378.png)

![N-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2697382.png)

![{2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2697388.png)